molecular formula C29H32N6O4S B15141068 HIV-1 inhibitor-14

HIV-1 inhibitor-14

Cat. No.: B15141068
M. Wt: 560.7 g/mol
InChI Key: FXZZYPMLKSEPLC-SNAWJCMRSA-N
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Description

HIV-1 inhibitor-14 is a novel compound designed to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1). This compound targets specific stages in the viral life cycle, making it a promising candidate for antiretroviral therapy. The development of this compound is part of ongoing efforts to combat HIV/AIDS by introducing new drugs that can overcome resistance to existing treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to produce large quantities of the compound with consistent quality and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-14 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound. These intermediates may include alcohols, ketones, and amines, depending on the specific reaction pathway.

Scientific Research Applications

HIV-1 inhibitor-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a probe to study the mechanisms of HIV-1 replication and inhibition.

    Biology: Investigated for its effects on viral replication and cell biology.

    Medicine: Explored as a potential therapeutic agent for treating HIV/AIDS.

    Industry: Utilized in the development of new antiretroviral drugs and formulations.

Mechanism of Action

HIV-1 inhibitor-14 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. It binds to the viral protease enzyme, inhibiting its activity and preventing the cleavage of viral polyproteins. This results in the production of non-infectious viral particles. The compound also interferes with the integration of viral DNA into the host genome, further inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HIV-1 inhibitor-14 is unique in its dual mechanism of action, targeting both the protease and integrase enzymes. This dual targeting increases its efficacy and reduces the likelihood of resistance development compared to compounds that target only one enzyme.

Properties

Molecular Formula

C29H32N6O4S

Molecular Weight

560.7 g/mol

IUPAC Name

N-[4-[4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]piperidin-1-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C29H32N6O4S/c1-19-15-21(5-4-12-30)16-20(2)27(19)39-28-25-17-38-18-26(25)32-29(33-28)31-22-10-13-35(14-11-22)24-8-6-23(7-9-24)34-40(3,36)37/h4-9,15-16,22,34H,10-11,13-14,17-18H2,1-3H3,(H,31,32,33)/b5-4+

InChI Key

FXZZYPMLKSEPLC-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C)C)C=CC#N

Origin of Product

United States

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